

Mthfd2-IN-1: A Technical Guide to Targeting Metabolic Reprogramming in Cancer

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Compound of Interest					
Compound Name:	Mthfd2-IN-1				
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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metabolic reprogramming is a hallmark of cancer, enabling unabated cell proliferation and survival. One-carbon (1C) metabolism, a crucial pathway for the biosynthesis of nucleotides and amino acids, has emerged as a key therapeutic target. Within this pathway, the mitochondrial enzyme Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is highly upregulated in a wide array of cancers while being largely absent in healthy adult tissues, making it an attractive target for cancer therapy. This technical guide provides an in-depth overview of Mthfd2-IN-1, a representative small molecule inhibitor of MTHFD2, for studying and targeting metabolic reprogramming in cancer. This document will detail its mechanism of action, summarize key preclinical data, provide exemplary experimental protocols, and visualize associated pathways and workflows.

Introduction to MTHFD2 in Cancer Metabolism

MTHFD2 is a bifunctional enzyme that catalyzes the NAD+-dependent conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate, a critical step in mitochondrial folate metabolism.[1][2][3] In cancer cells, the upregulation of MTHFD2 is associated with aggressive tumor phenotypes and poor prognosis.[3][4] By driving the production of one-carbon units, MTHFD2 fuels the synthesis of purines and thymidylate, essential building blocks for DNA replication and cell division.[1][5] Inhibition of MTHFD2 disrupts these processes, leading to replication stress, cell cycle arrest, and ultimately, cancer cell death.[1][6]



Mthfd2-IN-1: Mechanism of Action

Mthfd2-IN-1 represents a class of potent and selective inhibitors that target the enzymatic activity of MTHFD2. By binding to the active site of MTHFD2, these inhibitors prevent the processing of one-carbon units in the mitochondria.[1][5] This leads to a depletion of the downstream metabolites necessary for nucleotide synthesis.[1] The resulting metabolic stress triggers a cascade of cellular events, including the induction of apoptosis and the suppression of tumor growth.[6]

Quantitative Preclinical Data for Representative MTHFD2 Inhibitors

While "Mthfd2-IN-1" is a representative name, several potent MTHFD2 inhibitors have been described in the literature. The following tables summarize the quantitative data for three such inhibitors: DS18561882, TH9619, and LY345899.

Table 1: In Vitro Potency of Representative MTHFD2 Inhibitors



Compound	Target	IC50 (nM)	Cell Line	Assay Type	Reference
DS18561882	MTHFD2	6.3	-	Enzymatic Assay	[7]
MTHFD1	570	-	Enzymatic Assay	[7]	
-	-	MDA-MB-231	Growth Inhibition (GI50)	[8][9]	_
TH9619	MTHFD1/2	47	-	Enzymatic Assay	[10]
-	11	HL-60	Cell Viability (EC50)	[6]	
LY345899	MTHFD2	663	-	Enzymatic Assay	[4]
MTHFD1	96	-	Enzymatic Assay	[4]	

Table 2: In Vivo Efficacy of Representative MTHFD2 Inhibitors

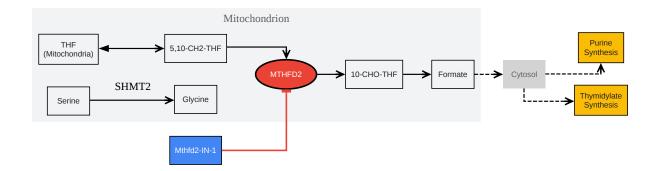
Compound	Cancer Model	Dosing	Tumor Growth Inhibition (TGI)	Reference
DS18561882	MDA-MB-231 Xenograft	300 mg/kg, oral, twice daily	67%	[7]
TH9619	HL-60 Xenograft	30 mg/kg, s.c., twice daily	Significantly prolonged survival	[10]
LY345899	Colorectal Cancer PDX	Not specified	Decreased tumor volume and metastasis	[1][11]



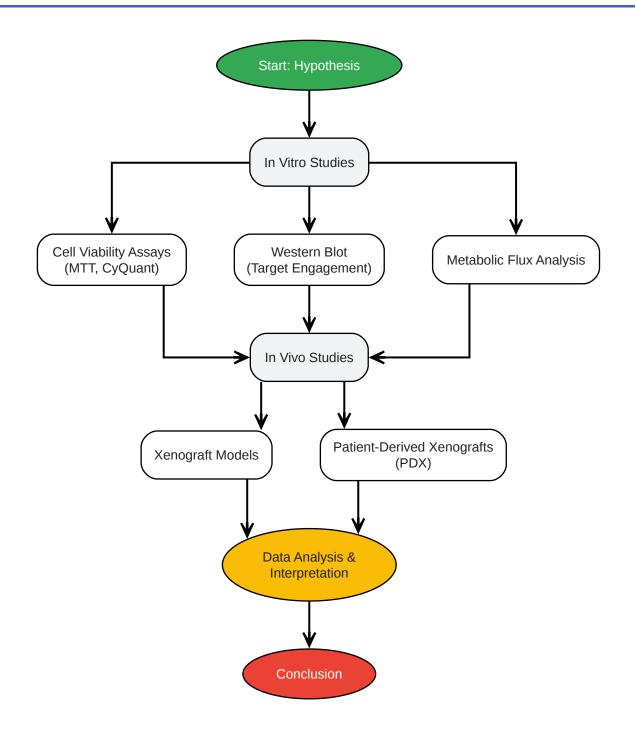
Signaling Pathways and Experimental Workflows MTHFD2 in Mitochondrial One-Carbon Metabolism

The following diagram illustrates the central role of MTHFD2 in the mitochondrial one-carbon metabolic pathway and the impact of its inhibition.









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